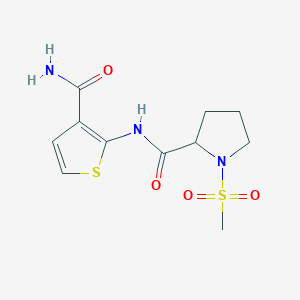![molecular formula C16H11FN2O2S2 B2687757 7-fluoro-4-(3-(methylthio)phenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide CAS No. 1207000-46-1](/img/structure/B2687757.png)
7-fluoro-4-(3-(methylthio)phenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 7-fluoro-4-(3-(methylthio)phenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide is a synthesized organic compound featuring a unique thiazine structure. Its multifaceted functionalities and reactive sites render it intriguing for research in various scientific disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-4-(3-(methylthio)phenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide typically involves a multi-step organic reaction sequence. Here’s a general route:
Fluorination: An aromatic compound undergoes electrophilic fluorination to introduce the fluorine atom.
Thioether Formation: A nucleophilic aromatic substitution is conducted with a methylthio group.
Thiazine Ring Formation: The formation of the thiazine ring involves a series of cyclization reactions where intermediates are gradually transformed into the desired thiazine structure.
Carbonitrile Introduction: The carbonitrile group is incorporated via nucleophilic addition.
Oxidation: Final oxidation reactions ensure the formation of the 1,1-dioxide moiety.
Industrial Production Methods
Industrial production methods mirror these synthetic routes but are scaled up. Often, the reagents are sourced in bulk, and reaction conditions are optimized for efficiency and yield. Enhanced catalytic processes and continuous flow chemistry can be employed to increase production rates and reduce costs.
化学反応の分析
Types of Reactions
This compound participates in diverse chemical reactions, primarily due to its thiazine ring, aromatic system, and functional groups:
Oxidation: Yields sulfoxides or sulfones.
Reduction: Forms thiazine derivatives or reduces the carbonitrile to amine.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Utilizes oxidizing agents like mCPBA or potassium permanganate.
Reduction: Involves hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Typically employs nucleophiles or electrophiles in polar aprotic solvents.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, thiazine derivatives.
Substitution Products: Varied aromatic derivatives depending on the substituent introduced.
科学的研究の応用
Chemistry
In chemistry, it serves as a crucial intermediate for synthesizing more complex molecules and studying reaction mechanisms.
Biology
Biologically, it can be explored for its potential interaction with biological macromolecules, possibly influencing enzymatic activities.
Medicine
In medicine, the compound is assessed for its pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Industry
Industrially, it is investigated for applications in material science, particularly in the synthesis of advanced polymers and novel materials.
作用機序
Molecular Targets
The compound's mechanism of action often involves interaction with specific enzymes or receptors due to its structural features.
Pathways Involved
It may influence biochemical pathways related to oxidative stress, enzyme inhibition, or signal transduction processes, depending on the biological context.
類似化合物との比較
Similar Compounds
4H-thiazines
Benzothiazines
Fluorinated Aromatics
Uniqueness
The unique combination of fluorination, thiazine ring, and carbonitrile moiety distinguishes it from other compounds
By merging distinctive molecular elements, the compound stands out as a versatile candidate in chemical, biological, and industrial research.
特性
IUPAC Name |
7-fluoro-4-(3-methylsulfanylphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O2S2/c1-22-13-4-2-3-12(8-13)19-10-14(9-18)23(20,21)16-7-11(17)5-6-15(16)19/h2-8,10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSZUGEKCLUQYDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2C=C(S(=O)(=O)C3=C2C=CC(=C3)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2687675.png)


![2-(benzo[d][1,3]dioxol-5-yloxy)-N-((4-methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)acetamide](/img/structure/B2687680.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2687683.png)
![(2-Methoxyethyl)(1-methyl-4-morpholin-4-ylpyrazolo[5,4-d]pyrimidin-6-yl)amine](/img/structure/B2687684.png)

![Ethyl 3-(4-chlorophenyl)-5-isobutyramido-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2687686.png)


![tert-Butyl 3-[(propan-2-yl)amino]propanoate](/img/structure/B2687694.png)
![3-methyl-N-(naphthalen-1-yl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2687695.png)

